

In vitro validation of Ozagrel hydrochloride's IC50 value

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Compound of Interest		
Compound Name:	Ozagrel hydrochloride	
Cat. No.:	B001120	Get Quote

Ozagrel Hydrochloride: An In Vitro Potency Analysis

Ozagrel hydrochloride is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase, an enzyme crucial in the arachidonic acid cascade that leads to platelet aggregation and vasoconstriction. This guide provides a comparative analysis of Ozagrel's in vitro efficacy, detailed experimental protocols for determining its half-maximal inhibitory concentration (IC50), and a visualization of the associated signaling pathway.

Comparative Efficacy of TXA2 Synthase Inhibitors

The potency of **Ozagrel hydrochloride** has been evaluated against other known inhibitors of TXA2 synthase. The IC50 value, representing the concentration of an inhibitor required to reduce the enzyme's activity by half, serves as a key metric for this comparison.



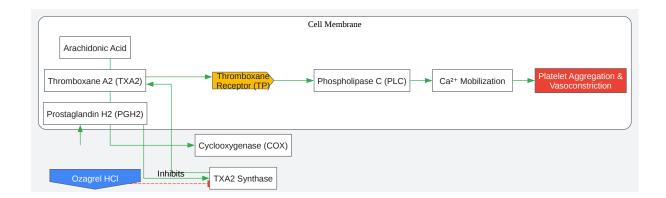
Compound	Target	IC50 (nM)	Source Organism/System
Ozagrel Hydrochloride	TXA2 Synthase	4 - 24	Human Platelet Microsomes[1][2]
R.68070	TXA2 Synthase	~40	Human Serum[3][4]
CV-4151	TXA2 Synthase	~126	Human Serum[3][4]
Dazoxiben	TXA2 Synthase	~2000	Human Serum[3][4]
Aspirin	Cyclooxygenase (COX)	~5000	Human Serum[3][4]

Note: IC50 values for R.68070, CV-4151, Dazoxiben, and Aspirin were converted from their reported pIC50 values.[3][4]

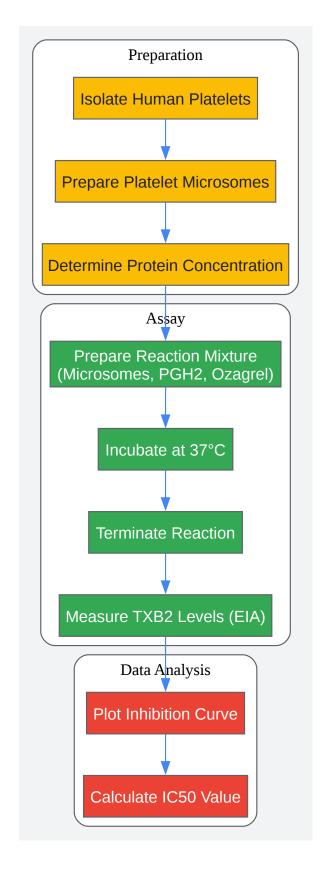
Thromboxane A2 Signaling Pathway

Thromboxane A2 synthase is a key enzyme in the conversion of prostaglandin H2 to thromboxane A2.[5][6] TXA2 then binds to the thromboxane receptor (TP), a G-protein-coupled receptor, initiating a signaling cascade that leads to physiological responses such as platelet aggregation and vasoconstriction.[5][6][7][8] **Ozagrel hydrochloride** selectively inhibits TXA2 synthase, thereby reducing the production of TXA2.[9]









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